![molecular formula C7H14N2O2S B1147811 Aldicarb-[13C2,d3] CAS No. 1261170-75-5](/img/new.no-structure.jpg)

Aldicarb-[13C2,d3]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aldicarb-[13C2,d3] is a labeled analog of aldicarb, a carbamate insecticide. Aldicarb is known for its effectiveness against a variety of pests including thrips, aphids, spider mites, lygus, fleahoppers, and leafminers. It is primarily used as a nematicide. Aldicarb-[13C2,d3] is used in scientific research to study the behavior and metabolism of aldicarb in various environments .

Applications De Recherche Scientifique

Aldicarb-[13C2,d3] is used in various scientific research applications, including:

Environmental Studies: To study the degradation and persistence of aldicarb in soil and water.

Toxicology: To investigate the metabolic pathways and toxic effects of aldicarb in organisms.

Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of aldicarb residues in environmental and biological samples.

Mécanisme D'action

Target of Action

Aldicarb-[13C2,d3] primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Aldicarb-[13C2,d3] is a fast-acting cholinesterase inhibitor . It prevents the breakdown of acetylcholine at the synaptic cleft, leading to a rapid accumulation of acetylcholine . The structure of Aldicarb-[13C2,d3] is similar to that of acetylcholine, which enhances its binding to acetylcholinesterase in the body .

Biochemical Pathways

The basic metabolic pathway for Aldicarb-[13C2,d3] is consistent across all species studied, including plants and a variety of vertebrates and invertebrates . Aldicarb-[13C2,d3] is metabolically transformed into aldicarb sulfoxide and aldicarb sulfone .

Pharmacokinetics

Aldicarb-[13C2,d3] is highly soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . In a case of severe poisoning, the half-life of distribution was found to be 0.4 hours, and the half-life of elimination was 13 hours .

Result of Action

The inhibition of acetylcholinesterase by Aldicarb-[13C2,d3] leads to an excess of acetylcholine in the nervous system, causing rapid onset severe toxicity with muscarinic and nicotinic symptoms . These symptoms can include seizures, decreased consciousness, and in severe cases, respiratory failure .

Action Environment

Aldicarb-[13C2,d3] is frequently found as a contaminant in groundwater, particularly in areas where it has been applied and where the soil is sandy . Its high level of solubility restricts its use in certain areas where the water table is close to the surface . Environmental factors such as soil type and proximity to water sources can significantly influence the action, efficacy, and stability of Aldicarb-[13C2,d3] .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of aldicarb-[13C2,d3] involves the incorporation of carbon-13 and deuterium isotopes into the aldicarb molecule. The general synthetic route includes the following steps:

Formation of the oxime: The starting material, 2-methyl-2-(methylthio)propanal, is reacted with hydroxylamine to form the oxime.

Carbamoylation: The oxime is then treated with methyl isocyanate to form the carbamate.

Isotope labeling: The incorporation of carbon-13 and deuterium isotopes is achieved through the use of labeled reagents during the synthesis.

Industrial Production Methods

Industrial production of aldicarb-[13C2,d3] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Aldicarb-[13C2,d3] undergoes several types of chemical reactions, including:

Oxidation: Aldicarb can be oxidized to form aldicarb sulfoxide and aldicarb sulfone.

Hydrolysis: Aldicarb can undergo hydrolysis to form aldicarb oxime and aldicarb nitrile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Hydrolysis: Hydrolysis reactions are usually performed in aqueous solutions under acidic or basic conditions.

Major Products

Oxidation: The major products are aldicarb sulfoxide and aldicarb sulfone.

Hydrolysis: The major products are aldicarb oxime and aldicarb nitrile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbofuran: Another carbamate insecticide with a similar mode of action.

Methomyl: A carbamate insecticide used for controlling a wide range of pests.

Oxamyl: A carbamate insecticide and nematicide with similar applications.

Uniqueness

Aldicarb-[13C2,d3] is unique due to its isotopic labeling, which allows for detailed studies of its behavior and metabolism. This makes it a valuable tool in environmental and toxicological research, providing insights that are not possible with the non-labeled compound .

Propriétés

Numéro CAS |

1261170-75-5 |

|---|---|

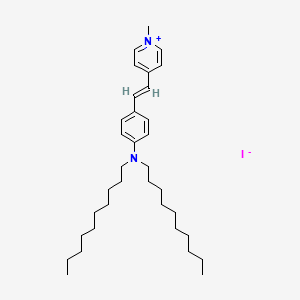

Formule moléculaire |

C7H14N2O2S |

Poids moléculaire |

195.27 g/mol |

Nom IUPAC |

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-/i3+1D3,6+1 |

Clé InChI |

QGLZXHRNAYXIBU-ZBTVZLOQSA-N |

SMILES isomérique |

[2H][13C]([2H])([2H])N[13C](=O)O/N=C\C(C)(C)SC |

SMILES canonique |

CC(C)(C=NOC(=O)NC)SC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.